molecular formula C21H16FN3O2 B3005052 3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921873-92-9

3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3005052
CAS No.: 921873-92-9
M. Wt: 361.376
InChI Key: GYQXXIHPYLODDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H16FN3O2 and its molecular weight is 361.376. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin and ATP, thereby inhibiting its kinase activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects several biochemical pathways. The most significant is the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1-S phase transition . This leads to cell cycle arrest at the G1 phase, preventing DNA replication and cell division .

Pharmacokinetics

Similar compounds have shown good plasma stability . They also exhibit low inhibitory activity against a panel of cytochrome P450 isoforms, suggesting a low potential for drug-drug interactions .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . By arresting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to the death of rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain functional groups on the phenyl and furyl rings in pyrido[2,3-d]pyrimidine derivatives has been found to promote antifungal activity . .

Properties

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2/c22-17-10-8-16(9-11-17)13-24-18-7-4-12-23-19(18)20(26)25(21(24)27)14-15-5-2-1-3-6-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQXXIHPYLODDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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